molecular formula C20H14FNO2 B12177121 N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide

Cat. No.: B12177121
M. Wt: 319.3 g/mol
InChI Key: TZEXJWHTUALCQF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide is an organic compound characterized by the presence of a fluorophenyl group and a naphthofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide typically involves the reaction of 4-fluoroaniline with 2-naphtho[2,1-b]furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. The use of high-throughput screening methods can help in identifying the most efficient reaction conditions, thereby increasing the yield and purity of the compound. Additionally, solvent recycling and waste minimization techniques can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide stands out due to its unique naphthofuran structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific molecular interactions are required. Additionally, the presence of the fluorophenyl group enhances its stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C20H14FNO2

Molecular Weight

319.3 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H14FNO2/c21-15-6-8-16(9-7-15)22-19(23)11-14-12-24-18-10-5-13-3-1-2-4-17(13)20(14)18/h1-10,12H,11H2,(H,22,23)

InChI Key

TZEXJWHTUALCQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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